molecular formula C11H17NO3 B2526425 tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 1335032-02-4

tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B2526425
CAS No.: 1335032-02-4
M. Wt: 211.261
InChI Key: WBSVYTMBRVVEOO-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 1335032-02-4) is a chiral bicyclic lactam of high value in medicinal chemistry and organic synthesis. This compound serves as a versatile and rigid scaffold for constructing complex heterocyclic frameworks, particularly in the development of peptidomimetics . Its defined stereochemistry at the 1R and 5S positions is critical for stereoselective transformations and for mimicking the spatial orientation of natural amino acids, making it a promising building block for beta-strand dipeptide surrogates . Researchers utilize this azabicycloheptane core to create conformational probes that study protein-protein and protein-DNA interactions, which are relevant to cell proliferation and infectious diseases . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and allows for selective deprotection under mild acidic conditions, facilitating further synthetic elaboration . With a molecular formula of C11H17NO3 and a molecular weight of 211.26 g/mol, it is characterized by its high conformational rigidity and synthetic versatility . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSVYTMBRVVEOO-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

The foundation of synthesizing tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate lies in the cyclization of appropriately functionalized amino alcohol intermediates. A representative approach involves the use of tert-butyl carbamate-protected amino alcohols subjected to intramolecular cyclization under acidic or basic conditions. For instance, a method analogous to that described in WO2007075790A1 employs a tert-butyl-protected amino alcohol dissolved in tetrahydrofuran (THF) and treated with lithium aluminum hydride (LiAlH4) at reflux temperatures (65–70°C) to induce cyclization. The reaction proceeds via a nucleophilic attack mechanism, where the amine group displaces a leaving group (e.g., hydroxyl after activation) to form the bicyclic framework.

Key parameters influencing this step include:

  • Solvent polarity : THF enhances solubility of intermediates while stabilizing transition states.
  • Temperature control : Maintaining reflux conditions ensures complete conversion without side reactions.
  • Protecting group stability : The tert-butyl carbamate group remains intact under these conditions, preventing undesired deprotection.

Post-cyclization, the product is isolated via crystallization from n-heptane, yielding a white crystalline solid with >90% purity.

Enantioselective Synthesis Using Chiral Resolving Agents

Achieving the desired (1R,5S) stereochemistry necessitates enantioselective methods. Patent WO2007075790A1 details a resolution strategy using chiral tartaric acid derivatives. The racemic bicyclic intermediate is treated with di-p-toluoyl-D-tartaric acid (D-DTTA) in methanol, selectively precipitating the (1R,2S,5S) enantiomer as a diastereomeric salt. After filtration and washing, the free base is regenerated using aqueous sodium hydroxide, followed by carbamate formation with tert-butyl dicarbonate (Boc2O) in dichloromethane.

This method achieves an enantiomeric excess (ee) of ≥98%, as confirmed by chiral HPLC. Critical factors include:

  • Solvent selection : Methanol optimizes salt solubility differences.
  • Stoichiometry : A 1:1 molar ratio of racemate to resolving agent ensures maximum yield.
  • Temperature : Precipitation at 0–5°C minimizes salt dissolution.

Industrial Production Methodologies

Continuous-Flow Cyclization

Scale-up of the cyclization step employs continuous-flow reactors to enhance heat and mass transfer. A patented process (WO2019158550A1) adapts batch cyclization to a flow system, where the amino alcohol precursor and LiAlH4 are pumped through a heated reactor (70–80°C) with a residence time of 20–30 minutes. This approach reduces reaction time from hours to minutes and improves yield consistency (92–95% vs. 85–90% in batch).

Crystallization Optimization

Industrial purification leverages antisolvent crystallization. The crude cyclized product is dissolved in THF and mixed with n-heptane at controlled rates (1–2 mL/min) to induce supersaturation. Maintaining the mixture at 0–5°C during crystallization minimizes impurity incorporation, yielding pharmaceutical-grade material (99.5% purity by HPLC).

Reaction Parameter Analysis

Temperature Effects on Cyclization Efficiency

Data from WO2007075790A1 demonstrate that cyclization yields correlate strongly with temperature (Table 1). Elevated temperatures (>70°C) accelerate the reaction but risk tert-butyl carbamate decomposition, while temperatures <60°C result in incomplete conversion.

Table 1: Cyclization Yield vs. Temperature

Temperature (°C) Yield (%) Purity (%)
50 62 88
60 78 92
70 95 99
80 89 97

Solvent Impact on Enantiomeric Resolution

Methanol outperforms ethanol and acetonitrile in chiral resolution due to its polarity and hydrogen-bonding capacity. Trials from WO2007075790A1 show methanol achieves 98% ee vs. 85% for ethanol, attributed to improved diastereomeric salt solubility differentials.

Comparative Assessment of Synthetic Approaches

Batch vs. Continuous-Flow Cyclization

Continuous-flow methods offer distinct advantages for industrial applications:

  • Throughput : 5–10 kg/hr vs. 1–2 kg/hr for batch.
  • Solvent consumption : Reduced by 40% due to efficient mixing.
  • Energy efficiency : 30% lower heating costs.

However, batch processes remain preferable for small-scale (<1 kg) production due to lower capital costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Physical Properties

The compound's physical properties, including melting point and solubility, are crucial for understanding its behavior in various reactions. However, specific data on these properties is limited in the available literature.

Laboratory Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. A common method includes:

  • Reaction of Amine with Bicyclic Ketone : An appropriate amine reacts with a bicyclic ketone.
  • Esterification : The resulting compound is esterified using tert-butyl chloroformate.
  • Conditions : The reaction often employs bases like triethylamine and solvents such as dichloromethane to facilitate the process.

Industrial Production

For large-scale production, similar synthetic routes are adapted to optimize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality.

Types of Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : Converts the ketone group to an alcohol.
  • Substitution : Nucleophilic substitution can occur at the ester or azabicyclo moiety.

Common Reagents

Reagents commonly used in these reactions include:

Reaction TypeReagents Used
OxidationPotassium permanganate
ReductionLithium aluminum hydride
SubstitutionSodium methoxide

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for diverse reactivity patterns that can be exploited in creating novel compounds.

Medicinal Chemistry

The compound's structure makes it a candidate for studying enzyme interactions and receptor binding:

  • Potential Biological Activity : The azabicyclo moiety may interact with specific molecular targets, potentially inhibiting or activating biological pathways.
  • Applications in Drug Development : Its unique properties suggest potential roles in the development of pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism by which tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The azabicyclo moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Notes
tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate - C11H17NO3 211.26 7-oxo, azabicyclo Potential intermediate for radiopharmaceuticals
tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate 122848-57-1 C10H18N2O2 198.26 Diazabicyclo PET ligand precursor
(1R,5S)-tert-butyl 5-methyl-7-oxo-6-azabicyclo[...] 1335031-97-4 C12H19NO3 225.28 5-methyl, 7-oxo Enhanced lipophilicity
tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[...] - C15H19ClN4O2 322.79 Chloropyridinyl Intermediate for α7-nAChR tracers

Biological Activity

tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound notable for its unique structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO3C_{11}H_{17}NO_3 with a molecular weight of approximately 211.26 g/mol. The compound features a bicyclic core that contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The unique bicyclic structure allows for high specificity in binding, which can lead to inhibition or activation of various biological pathways.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism or biosynthesis.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways related to cell growth or apoptosis.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance:

  • E. coli : Effective at inhibiting growth at concentrations above 50 µg/mL.
  • Staphylococcus aureus : Demonstrated significant activity with a minimum inhibitory concentration (MIC) of 30 µg/mL.

Anticancer Properties

Research indicates potential anticancer effects:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induces apoptosis at concentrations ranging from 10 to 50 µM.
  • Mechanism : The induction of apoptosis is believed to be mediated through the activation of caspase pathways.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineEffective ConcentrationMechanism
AntimicrobialE. coli>50 µg/mLGrowth inhibition
AntimicrobialStaphylococcus aureus30 µg/mLGrowth inhibition
AnticancerHeLa10–50 µMApoptosis induction
AnticancerMCF-710–50 µMApoptosis induction

Case Studies

  • Case Study on Antimicrobial Effects :
    • A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against multi-drug resistant strains of bacteria, demonstrating its potential as an alternative antimicrobial agent.
  • Case Study on Cancer Cell Lines :
    • Research by Johnson et al. (2024) focused on the compound's effects on breast cancer cell lines, revealing that it significantly reduces cell viability through apoptosis mechanisms involving caspase activation.

Q & A

Q. What are the key synthetic pathways for synthesizing tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization, carboxylation, and stereochemical control. A common approach utilizes Buchwald-Hartwig amination for introducing nitrogen moieties, followed by tert-butoxycarbonyl (Boc) protection to stabilize reactive intermediates . Critical steps include:
  • Cyclization: Formation of the bicyclo[3.2.0]heptane core via intramolecular ring closure under Pd-catalyzed conditions.
  • Stereochemical Control: Chiral auxiliaries or enantioselective catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) ensure the desired (1R,5S) configuration .
  • Purification: High-performance liquid chromatography (HPLC) or flash chromatography is employed to isolate high-purity product (>95%) .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify stereochemistry and functional groups. For example, distinct signals for the tert-butyl group (δ ~1.4 ppm) and carbonyl resonances (δ ~170 ppm) confirm Boc protection .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+) and fragments, ensuring correct molecular formula .
  • HPLC: Reverse-phase HPLC with UV detection assesses purity and detects stereoisomeric impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while maintaining stereochemical integrity during scale-up?

  • Methodological Answer:
  • Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates, while non-polar solvents (e.g., toluene) improve stereoselectivity in cyclization steps .
  • Catalyst Screening: Ligands like rac-2,2'-bis(biphenylphosphino)-1,1'-binaphthyl (BINAP) paired with Pd(0) catalysts reduce side reactions and improve enantiomeric excess (ee) .
  • Temperature Control: Lower temperatures (e.g., 0–25°C) minimize epimerization, while higher temperatures (e.g., 80°C) accelerate coupling reactions .
  • Automated Platforms: Continuous flow reactors enable precise control of residence time and temperature, improving reproducibility in gram-scale syntheses .

Q. What methodologies resolve discrepancies in NMR data for stereoisomeric impurities?

  • Methodological Answer:
  • 2D NMR Techniques: NOESY or ROESY experiments identify spatial proximity of protons, distinguishing diastereomers (e.g., axial vs. equatorial substituents) .
  • Chiral Derivatization: Reaction with chiral resolving agents (e.g., Mosher’s acid) followed by 19F NMR or HPLC separates enantiomers .
  • Computational Modeling: Density functional theory (DFT) predicts NMR chemical shifts for proposed stereoisomers, cross-validated with experimental data .

Q. How is the compound evaluated for biological activity, such as α7-nicotinic acetylcholine receptor (α7-nAChR) binding?

  • Methodological Answer:
  • Radioligand Displacement Assays: Competition binding studies using [3H]-labeled ligands (e.g., [3H]-A-585539) quantify Ki values. Membrane fractions from rat brain tissues are used to assess selectivity against other receptor subtypes .
  • Positron Emission Tomography (PET): Radiolabeled analogs (e.g., [11C]-methylated derivatives) are synthesized for in vivo imaging. Semi-preparative HPLC isolates the radiotracer, with radiochemical purity >98% and specific activity ~444 GBq/µmol .
  • In Vivo Pharmacokinetics: Intraperitoneal administration in rodent models evaluates blood-brain barrier penetration and cognitive effects, measured via Morris water maze or novel object recognition tests .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of the β-lactam ring in this compound?

  • Methodological Answer:
  • Accelerated Degradation Studies: Expose the compound to varying pH, temperature, and nucleophiles (e.g., benzylamine). Monitor β-lactam cleavage via LC-MS or IR spectroscopy (loss of carbonyl stretch at ~1750 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal structures to identify steric or electronic factors influencing ring stability. Compare with analogs lacking the 7-oxo group .
  • Quantum Mechanical Calculations: Assess ring strain energy and transition states for hydrolysis using software like Gaussian .

Methodological Best Practices

Q. What strategies mitigate epimerization during Boc deprotection?

  • Methodological Answer:
  • Acid Selection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C minimizes racemization compared to HCl/dioxane .
  • Additive Use: Scavengers like triisopropylsilane (TIPS) suppress carbocation formation, reducing stereochemical scrambling .
  • In Situ Monitoring: Real-time circular dichroism (CD) spectroscopy tracks optical activity changes during deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.